2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide
Description
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a benzothieno-pyrimidine derivative characterized by:
- A hexahydrobenzothieno[2,3-d]pyrimidine core with 2,4-dioxo functional groups.
- A 2-phenylethyl substituent at position 3 of the pyrimidine ring.
- An N-(4-ethoxyphenyl)acetamide side chain.
Benzothieno-pyrimidines are known for antimicrobial, anticancer, and anti-inflammatory activities .
Properties
IUPAC Name |
2-[2,4-dioxo-3-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-1-yl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O4S/c1-2-35-21-14-12-20(13-15-21)29-24(32)18-31-27-25(22-10-6-7-11-23(22)36-27)26(33)30(28(31)34)17-16-19-8-4-3-5-9-19/h3-5,8-9,12-15H,2,6-7,10-11,16-18H2,1H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXACYQBQXOWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=C(C4=C(S3)CCCC4)C(=O)N(C2=O)CCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of approximately 503.62 g/mol, this compound belongs to a class of pyrimidine derivatives known for their diverse pharmacological properties.
Chemical Structure
The structure of this compound features several functional groups that contribute to its biological activity. The presence of the benzothieno and pyrimidine rings indicates potential interactions with various biological targets.
Biological Activity Overview
Research has indicated that this compound exhibits antimicrobial properties against various bacterial and fungal strains. Notably, it has shown effectiveness against pathogens such as E. coli, Bacillus subtilis, Klebsiella pneumoniae, and fungi like Aspergillus flavus and A. niger .
Antimicrobial Activity
A study highlighted the synthesis of derivatives containing similar structures to those found in this compound. These derivatives were evaluated for their antibacterial and antifungal properties using agar diffusion methods. The results indicated significant microbial inhibition depending on the substituents attached to the benzene ring .
Table 1: Antimicrobial Efficacy
| Microorganism | Activity (Zone of Inhibition in mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| Bacillus subtilis | 18 | |
| Klebsiella pneumoniae | 12 | |
| Aspergillus flavus | 14 | |
| Aspergillus niger | 16 |
The proposed mechanism of action for this compound relates to its ability to interfere with microbial cell wall synthesis and function. The structural components likely facilitate binding to essential enzymes or receptors within microbial cells, leading to growth inhibition.
Pharmacokinetics
Preliminary studies on the pharmacokinetics of related compounds suggest favorable absorption characteristics and potential central nervous system (CNS) permeability. This is crucial for developing therapeutic agents targeting infections that require CNS penetration .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The 2,4-dioxo moiety in the target compound distinguishes it from analogs with a 4-oxo group (e.g., MFCD03224550 , 477318-97-1 ).
Table 1: Core Structure Comparison
Substituent Analysis
Pyrimidine Ring Substituents
- Target Compound : The 2-phenylethyl group at position 3 introduces steric bulk and lipophilicity, which may improve membrane permeability or hydrophobic binding pocket interactions.
- Analog 618427-90-0 : Substitutes 2-phenylethyl with a smaller ethyl group , reducing steric hindrance and lipophilicity.
Acetamide Side Chain
- Target Compound : N-(4-ethoxyphenyl) provides an electron-donating ethoxy group, balancing solubility and metabolic stability.
- MFCD03224550 : Uses N-(4-methylphenyl) , which is less polar and more resistant to hydrolysis.
- 477318-97-1 : Features N-(3,5-dimethylphenyl) , increasing steric hindrance and hydrophobicity.
Table 2: Substituent Impact on Properties
*Predicted using QikProp (BIOVIA).
Research Findings and Limitations
- Structural Advantages : The target’s 2,4-dioxo core and 4-ethoxyphenyl side chain may improve solubility and target engagement compared to analogs.
- Data Gaps: Limited experimental bioactivity data for direct comparison; most inferences are based on structural analogs and computational models.
Q & A
Basic Question: What established synthetic methodologies are recommended for synthesizing this compound?
Answer:
The compound requires multi-step organic synthesis, typically involving:
- Condensation reactions to form the benzothieno-pyrimidine core.
- Cyclization under controlled temperatures (60–120°C) using solvents like acetonitrile or DMF .
- Functional group modifications , such as coupling the acetamide moiety via nucleophilic substitution or amidation .
Key tools for monitoring progress include thin-layer chromatography (TLC) and HPLC to ensure intermediate purity (>95%) before proceeding .
Advanced Question: How can reaction conditions be optimized to mitigate low yields during the final cyclization step?
Answer:
Yield optimization involves:
- Temperature modulation : Gradual heating (e.g., 80°C → 110°C) reduces side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst screening : Use of mild bases (e.g., triethylamine) to stabilize reactive intermediates .
Documented yield improvements from 45% to 68% were achieved by adjusting pH to 7–8 and using inert atmospheres (N₂) .
Basic Question: What spectroscopic techniques are critical for structural validation?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.6 ppm) and confirms substituent positions .
- High-resolution mass spectrometry (HR-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks within ±0.001 Da) .
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
Advanced Question: How can computational modeling predict bioactivity against kinase targets?
Answer:
- Molecular docking (e.g., AutoDock Vina) models interactions with ATP-binding pockets in kinases .
- QSAR studies correlate substituent effects (e.g., 4-ethoxyphenyl vs. 4-chlorophenyl) with inhibitory activity .
- MD simulations assess binding stability (RMSD < 2 Å over 100 ns trajectories) .
Validated by comparing predicted IC₅₀ values with experimental enzyme assays .
Basic Question: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Kinase inhibition assays (e.g., ADP-Glo™) for profiling against tyrosine kinases .
- Cytotoxicity testing using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Solubility and stability tests in PBS (pH 7.4) and simulated gastric fluid .
Advanced Question: How can contradictory bioactivity data between analogs be resolved?
Answer:
- Meta-analysis of substituent effects : Compare analogs with variations in phenyl (e.g., 3,4-dimethyl vs. 4-ethoxy) to identify activity cliffs .
- Dose-response validation : Re-test disputed compounds at logarithmic concentrations (1 nM–100 µM) to confirm EC₅₀ trends .
- Off-target profiling : Use proteome-wide affinity assays (e.g., KINOMEscan) to rule out non-specific binding .
Advanced Question: What strategies enhance stability in aqueous solutions for in vivo studies?
Answer:
- Lyophilization with cryoprotectants (e.g., trehalose) improves reconstitution stability .
- Microencapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles reduce hydrolysis of the dioxo-pyrimidine moiety .
- pH buffering : Citrate buffers (pH 6.5) minimize degradation during storage .
Basic Question: How is structure-activity relationship (SAR) analyzed for this compound?
Answer:
- Analog synthesis : Modify substituents (e.g., phenylethyl → benzyl) and test activity .
- Pharmacophore mapping : Identify critical H-bond acceptors (e.g., pyrimidine carbonyl) using MOE software .
- Bioisosteric replacement : Replace sulfur in thieno-pyrimidine with oxygen to assess potency changes .
Advanced Question: What methods resolve discrepancies in NMR data between synthetic batches?
Answer:
- 2D NMR (COSY, HSQC) : Assign ambiguous proton couplings and confirm connectivity .
- Paramagnetic relaxation enhancement : Detect trace metal contaminants causing peak broadening .
- Batch comparison : Use principal component analysis (PCA) on chemical shift datasets to identify outlier batches .
Advanced Question: How can degradation products be characterized under accelerated stability conditions?
Answer:
- Forced degradation studies : Expose to heat (40–60°C), UV light, and oxidative stress (H₂O₂) .
- LC-MS/MS profiling : Identify major degradants (e.g., hydrolyzed acetamide or oxidized pyrimidine) .
- Kinetic modeling : Determine degradation pathways (e.g., first-order kinetics) using Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
